molecular formula C23H21N5O4S2 B2457680 N-(3,5-dimethoxyphenyl)-10-(2,5-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892747-57-8

N-(3,5-dimethoxyphenyl)-10-(2,5-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2457680
CAS No.: 892747-57-8
M. Wt: 495.57
InChI Key: JBUWGJOJGLLBST-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-10-(2,5-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a useful research compound. Its molecular formula is C23H21N5O4S2 and its molecular weight is 495.57. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-10-(2,5-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S2/c1-13-5-6-14(2)19(9-13)34(29,30)23-22-25-21(20-18(7-8-33-20)28(22)27-26-23)24-15-10-16(31-3)12-17(11-15)32-4/h5-12H,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUWGJOJGLLBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(3,5-dimethoxyphenyl)-10-(2,5-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule with potential significance in medicinal chemistry due to its unique structural features and biological activity. This article aims to explore the biological activity of this compound through an examination of its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound is characterized by:

  • Core Structure : A tetraazatricyclo framework which provides rigidity and potential for multiple interactions with biological targets.
  • Functional Groups : The presence of methoxy and sulfonyl groups enhances solubility and interaction capabilities.

Table 1: Structural Features

FeatureDescription
Core StructureTetraazatricyclo[7.3.0.0^{2,6}]
Substituents3,5-Dimethoxyphenyl and 2,5-Dimethylbenzenesulfonyl
Molecular FormulaC19H24N6O2S

Research indicates that compounds similar to this compound exhibit significant biological activities including:

  • Anticancer Properties : These compounds may act by inhibiting specific enzymes or receptors involved in tumor growth and proliferation.
  • Antimicrobial Activity : The sulfonyl group is known to enhance the antimicrobial properties of various compounds by interfering with bacterial metabolism.

Case Studies

  • Anticancer Studies : A study demonstrated that derivatives of triazoloquinazoline exhibited potent anticancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
  • Antimicrobial Efficacy : Another investigation showed that sulfonamide derivatives displayed significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria by disrupting folate synthesis pathways.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth

Synthesis and Optimization

The synthesis of this compound involves multiple steps which include:

  • Formation of the Tetraazatricyclo Core : Utilizing cyclization reactions under controlled conditions.
  • Introduction of Functional Groups : Employing sulfonyl chlorides in nucleophilic substitution reactions to attach the sulfonyl moiety.

Optimization of reaction conditions is crucial for achieving high yields and purity of the final product .

Potential Applications

Given its unique structure and biological activity, this compound has potential applications in:

  • Cancer Therapy : As a lead compound for developing new anticancer agents.
  • Infectious Disease Treatment : As a novel antimicrobial agent targeting resistant strains.

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